2-(4-nitrophenyl)-4-phenylquinazoline is an organic compound belonging to the quinazoline class, characterized by a fused bicyclic structure that contains a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its bioactivity against various biological targets.
The compound can be synthesized through various methods, primarily involving the reaction of specific precursors such as 2-aminobenzonitrile and 4-nitrobenzaldehyde under catalytic conditions. The synthesis routes often utilize solvents like ethanol or dimethylformamide and may involve catalysts such as piperidine or triethylamine to facilitate the reaction.
2-(4-nitrophenyl)-4-phenylquinazoline is classified as a heterocyclic aromatic compound. It is a derivative of quinazoline, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of 2-(4-nitrophenyl)-4-phenylquinazoline typically follows these steps:
The molecular structure of 2-(4-nitrophenyl)-4-phenylquinazoline features a quinazoline core with two phenyl groups and a nitro substituent at the para position relative to the nitrogen atom. The molecular formula is CHNO, indicating the presence of two nitrogen atoms and two oxygen atoms.
2-(4-nitrophenyl)-4-phenylquinazoline can undergo several chemical transformations:
The mechanism of action for 2-(4-nitrophenyl)-4-phenylquinazoline involves its interaction with specific biological targets:
The specific pathways and targets depend on the biological context and application being investigated.
2-(4-nitrophenyl)-4-phenylquinazoline has several scientific applications:
The molecular architecture of 2-(4-nitrophenyl)-4-phenylquinazoline (C₂₀H₁₃N₃O₂; MW: 327.34 g/mol) features three distinct regions that govern its reactivity and applications:
Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)-4-phenylquinazoline
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₀H₁₃N₃O₂ | HRMS |
Molecular Weight | 327.34 g/mol | Mass Spectrometry |
logP (Partition Coefficient) | 5.50 | Computational Prediction |
Rotatable Bonds | 3 | Molecular Modeling |
Polar Surface Area | 52.13 Ų | ChemDraw Calculation |
Hydrogen Bond Acceptors | 5 | Spectroscopic Analysis |
Electrophilic substitution occurs preferentially at the C6/C8 positions of the quinazoline ring due to resonance activation by the C4-phenyl group, while nucleophilic reactions target C2 or the nitro group. Reduction of the nitro moiety yields pharmacologically relevant aniline derivatives, as demonstrated in catalytic hydrogenation studies [4]. The compound's crystallinity and thermal stability (mp: 245–247°C) further support its utility in materials science .
Quinazoline chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, but systematic exploration began with Bischler and Lang's decarboxylation strategies in the 1890s [4]. Key milestones include:
Table 2: Evolution of Quinazoline Synthesis Methods
Period | Synthetic Method | Key Advancement | Limitations |
---|---|---|---|
1869 | Anthranilic acid + cyanogens | First quinazoline derivative | Low yields, harsh conditions |
1903 | Gabriel-Colman decarboxylation | Reliable unsubstituted quinazoline | Multi-step purification |
1950s | Niementowski cyclization | High-yield 4-oxoquinazolines | Limited to carbonyl substrates |
Modern | Metal-catalyzed cross-coupling | Regioselective C2/C4 arylation | Requires palladium catalysts |
The structural evolution of quinazoline derivatives illustrates a shift from empirical synthesis to rational design, with 2,4-disubstituted compounds like 2-(4-nitrophenyl)-4-phenylquinazoline representing contemporary targets for structure-activity relationship (SAR) studies [4] [6].
The strategic placement of nitrophenyl and phenyl groups at C2 and C4 confers distinct pharmacological advantages:
In kinase inhibition, the 4-phenyl group maintains planarity with the quinazoline core, facilitating intercalation into the hydrophobic cleft of EGFR, while the 4-nitrophenyl group at C2 extends toward solvent-accessible regions, improving selectivity over non-target kinases. This configuration mimics ATP but exploits unique hydrophobic channels inaccessible to endogenous purines [2] [6].
Recent studies demonstrate potent activity against H1975 lung cancer cells (EGFR-driven) through suppression of the EGFR-PI3K pathway. Analogous compounds with 4-nitrophenyl groups exhibit IC₅₀ values of 22–24 μM against viral main proteases, attributed to nitro group interactions with catalytic cysteine residues [2] [7]. The synergistic effect of these substituents underscores their role in optimizing target engagement while maintaining drug-like properties (e.g., logD = 5.50) [8].
Table 3: Biological Activities of Quinazoline Derivatives with Nitrophenyl/Phenyl Substituents
Compound Class | Biological Target | Key Interaction Mechanism | Reference Activity |
---|---|---|---|
2-Nitrophenyl-4-phenyl | EGFR-PI3K pathway | ATP-competitive kinase inhibition | H1975 cell growth inhibition |
4-Nitrophenyl derivatives | SARS-CoV-2 Mpro | Covalent binding to Cys145 | IC₅₀ = 22–24 μM |
2-Amino-4-phenyl analogs | Tubulin polymerization | Disruption of microtubule dynamics | Antimitotic activity |
Compound Index
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7